6-Fulvestrant
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fulvestrant is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is an estrogen receptor antagonist with no agonist effects, which works by down-regulating and degrading the estrogen receptor .
準備方法
The preparation of 6-Fulvestrant involves several synthetic routes and reaction conditions. One method involves the chromatographic separation using ACQUITY UPLC and a BEH Shield RP18 column with a prepared mobile phase consisting of water, acetonitrile, and methanol . Another method involves the quantitative estimation of Fulvestrant injection composition and impurities profile by capillary gas chromatography and high-performance liquid chromatography . Industrial production methods often involve the formulation of the drug as an oily matrix, administered as a long-acting intramuscular injection .
化学反応の分析
6-Fulvestrant undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include orthophosphoric acid, acetonitrile, and methanol . Major products formed from these reactions include degradation impurities that are resolved using stability-indicating methods .
科学的研究の応用
6-Fulvestrant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a treatment for hormone receptor-positive metastatic breast cancer, either as a monotherapy or in combination with other antineoplastic agents . It has also been used in combination with cyclin-dependent kinase inhibitors and phosphatidylinositol 3-kinase inhibitors for the treatment of metastatic breast cancer . Additionally, it has been studied for its efficacy in preclinical models of breast cancer .
作用機序
6-Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells. It achieves its anti-estrogen effects through two separate mechanisms: binding to the receptors and down-regulating them so that estrogen is no longer able to bind to these receptors . This leads to the degradation of the estrogen receptor and inhibition of estrogen signaling through the receptor .
類似化合物との比較
6-Fulvestrant is often compared with other endocrine treatments such as anastrozole, tamoxifen, and exemestane. Studies have shown that it has similar efficacy to these compounds at lower doses but demonstrates improved progression-free survival at higher doses . Unlike other selective estrogen receptor modulators, this compound does not have any estrogen agonist effects, making it unique in its mode of action . Similar compounds include anastrozole, tamoxifen, and exemestane .
特性
分子式 |
C32H45F5O3S |
---|---|
分子量 |
604.8 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1 |
InChIキー |
NKMFFYOPQZINKX-IGFVOJFVSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
正規SMILES |
CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。